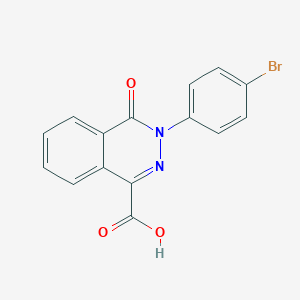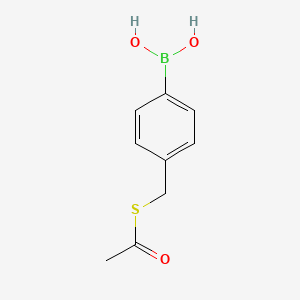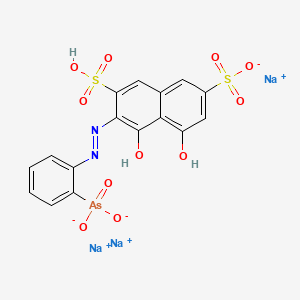
(S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H20BrNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate typically involves the reaction of (S)-tert-butyl 3-pyrrolidine-1-carboxylate with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, and may include additional steps such as crystallization or distillation to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl derivative.
Oxidation Reactions: The compound can undergo oxidation to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed
Substitution Reactions: Products include azido, thiol, and alkoxy derivatives.
Reduction Reactions: The major product is the ethyl derivative.
Oxidation Reactions: The major product is the carboxylic acid derivative.
Aplicaciones Científicas De Investigación
(S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the area of central nervous system disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their function. This can affect various biochemical pathways and result in the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-tert-butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate
- (S)-tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
- (S)-tert-butyl 3-(2-fluoroethyl)pyrrolidine-1-carboxylate
Uniqueness
(S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs
Propiedades
Fórmula molecular |
C11H20BrNO2 |
|---|---|
Peso molecular |
278.19 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-(2-bromoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8H2,1-3H3/t9-/m1/s1 |
Clave InChI |
SEFXLCQXQDYFPR-SECBINFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H](C1)CCBr |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


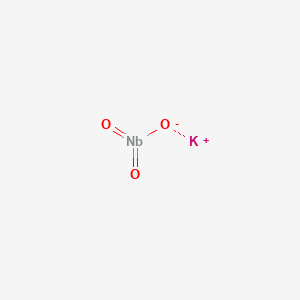
![5-(pyridin-3-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509242.png)
![N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509248.png)
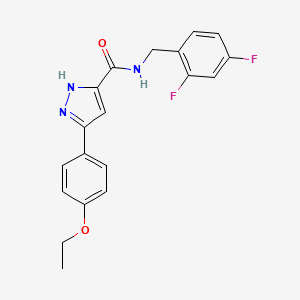
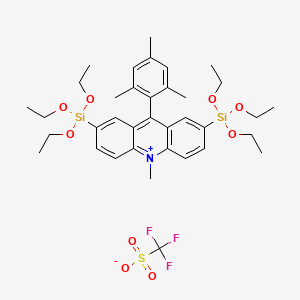
![1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12509261.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid](/img/structure/B12509273.png)


